Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate
CAS No.:
Cat. No.: VC13556536
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate -](/images/structure/VC13556536.png)
Specification
Molecular Formula | C11H11NO4 |
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Molecular Weight | 221.21 g/mol |
IUPAC Name | methyl 2-(3-oxo-4H-1,4-benzoxazin-7-yl)acetate |
Standard InChI | InChI=1S/C11H11NO4/c1-15-11(14)5-7-2-3-8-9(4-7)16-6-10(13)12-8/h2-4H,5-6H2,1H3,(H,12,13) |
Standard InChI Key | TTYHLABWUHULLT-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=CC2=C(C=C1)NC(=O)CO2 |
Canonical SMILES | COC(=O)CC1=CC2=C(C=C1)NC(=O)CO2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b] oxazin-7-yl)acetate (IUPAC name: methyl 2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetate) is defined by the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol . The structure comprises a benzoxazine ring fused with a dihydro-oxazinone moiety, substituted at the 7-position by an acetoxy methyl group (Figure 1). Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 73219-44-0 | |
SMILES | COC(=O)CC1C(=O)Nc2ccc(cc2O1) | |
InChI Key | ZXHVFOBSOSTVJS-UHFFFAOYSA-N |
The compound’s planar benzoxazine core facilitates π-π stacking interactions, while the ester group enhances solubility in polar organic solvents .
Spectroscopic Data
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the methyl ester (δ 3.7 ppm, singlet) and the oxazinone carbonyl (δ 170.2 ppm in ¹³C NMR) . UV-Vis spectroscopy shows absorption maxima at 265 nm, attributed to the conjugated π-system of the benzoxazine ring .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b] oxazin-7-yl)acetate typically follows a multi-step protocol involving cyclization and functionalization (Scheme 1) :
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Esterification: 2,3-Dihydroxybenzoic acid undergoes methylation with methanol and sulfuric acid to yield methyl 2,3-dihydroxybenzoate .
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Alkylation and Cyclization: Treatment with 1,2-dibromoethane in the presence of K₂CO₃ forms the dihydrooxazine ring .
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Acetylation: The free hydroxyl group at the 7-position is acetylated using acetic anhydride, followed by hydrolysis to introduce the acetamide side chain .
Variants with nitro or amino substituents (e.g., 15–18 in ) are synthesized via nitration or hydrogenation, respectively, to explore structure-activity relationships (SAR).
Stereochemical Considerations
Chiral derivatives of benzoxazine analogs are synthesized using enantiopure glycidyl tosylates, yielding diastereomeric mixtures (e.g., 19a/19b and 24a/24b) . Mesylation and subsequent displacement with nucleophiles like N-methylpiperazine introduce stereochemical diversity critical for pharmacological optimization .
Pharmacological and Biological Properties
Antimicrobial Activity
Benzoxazine derivatives demonstrate broad-spectrum antimicrobial effects. For instance, methyl 2-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazin-7-yl)acetate (a structural analog) shows MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli. The electron-withdrawing oxazinone group likely enhances membrane permeability, a trait shared by the subject compound.
Physicochemical and Computational Insights
Solubility and Stability
The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO, ~15 mg/mL) and methanol (~8 mg/mL) . Stability studies indicate decomposition at temperatures >150°C, with the ester moiety undergoing hydrolysis under acidic (pH <3) or basic (pH >10) conditions .
Molecular Docking Studies
Docking simulations using the PARP1 active site (PDB: 5DS3) predict a binding affinity (ΔG) of −9.2 kcal/mol for methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b] oxazin-7-yl)acetate . Key interactions include hydrogen bonding between the oxazinone carbonyl and Ser904 and π-stacking with Tyr907 .
Applications and Industrial Relevance
Drug Discovery
As a PARP1 inhibitor scaffold, this compound is a candidate for combination therapies with DNA-damaging agents (e.g., cisplatin) . Structural analogs are under investigation for neurodegenerative diseases due to their neuroprotective effects in in vitro models.
Agricultural Chemistry
Benzoxazine derivatives act as plant growth regulators. The acetamide side chain in this compound may interfere with auxin signaling pathways, offering potential herbicidal applications .
Future Directions
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SAR Expansion: Introducing substituents at the 5- and 8-positions could optimize binding to off-target kinases .
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Prodrug Development: Ester-to-amide conversion may enhance bioavailability for oral administration .
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Ecotoxicity Studies: Assessing environmental impact is critical given its potential agricultural use .
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